
SiR dye 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SiR dye 2 is a multifunctional dye widely used in biological experiments. It is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . The dye is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SiR dye 2 involves the incorporation of silicon into the rhodamine dye structure. This process typically includes the reaction of rhodamine derivatives with silicon-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the silicon-rhodamine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the dye. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
SiR dye 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence, making it useful for studying redox processes in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized derivatives with altered fluorescence, while substitution reactions can yield modified dyes with different functional groups .
科学的研究の応用
SiR dye 2 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Helps in visualizing cellular structures, tracking biomolecules, and studying cell functions.
Medicine: Utilized in diagnostic imaging and monitoring of disease progression.
Industry: Applied in textile dyeing, food pigments, and dye-sensitized solar cells
作用機序
The mechanism of action of SiR dye 2 involves its ability to fluoresce upon excitation by light. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing researchers to visualize and track biological processes. The molecular targets and pathways involved include cellular structures like microtubules, F-actin, lysosomes, and chromosomal DNA .
類似化合物との比較
SiR dye 2 is unique among silicon-rhodamine dyes due to its bright fluorescence at far-red wavelengths and good photostability. Similar compounds include:
SiR-SNAP: Used for super-resolution microscopy.
SiR-CLIP: Another derivative for super-resolution microscopy.
SiR-Halo: Utilized in live cell imaging.
These compounds share similar properties but differ in their specific applications and functional groups, making this compound a versatile and valuable tool in various scientific fields.
特性
分子式 |
C31H31N3O6Si |
|---|---|
分子量 |
569.7 g/mol |
IUPAC名 |
2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)29(22)24-15-18(7-10-21(24)30(37)38)31(39)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3 |
InChIキー |
HZBMYSAEKBONRB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


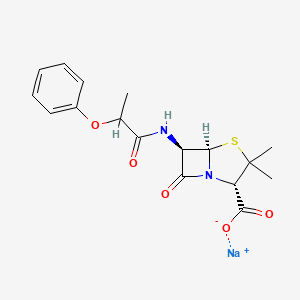

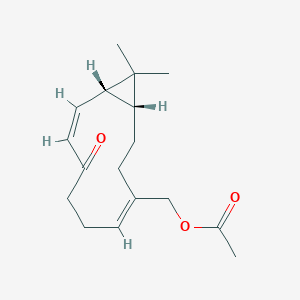
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

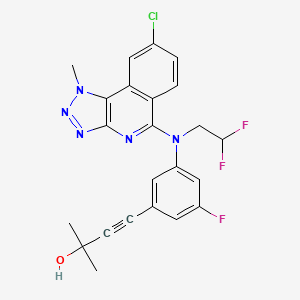
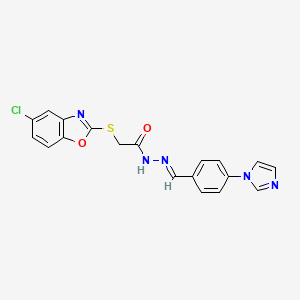
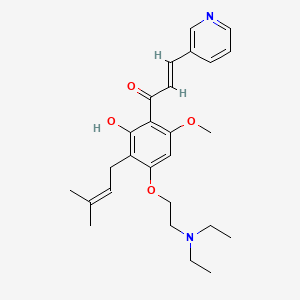
![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)
![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
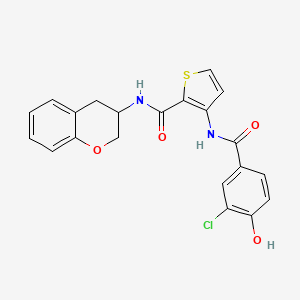
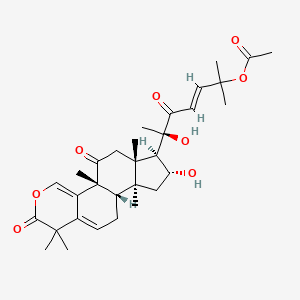
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

